![molecular formula C21H24N2O5S B2473943 Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1021089-69-9](/img/structure/B2473943.png)
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate
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Description
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate, also known as MS-275, is a synthetic compound that has been extensively studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that have been shown to have anti-cancer properties, and MS-275 is one of the most promising compounds in this class.
Scientific Research Applications
- MSB has been employed in photoredox-catalyzed reactions. Specifically, it participates in cascade annulation reactions with sulfonyl chlorides. Under ambient temperature conditions, this process yields a variety of benzothiophenes and benzoselenophenes in moderate to good yields . These heterocyclic compounds find applications in materials science, organic electronics, and pharmaceuticals.
- MSB can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. MSB’s mild reaction conditions and functional group tolerance contribute to its success. Researchers have utilized it in the synthesis of diverse organic molecules, including pharmaceutical intermediates and natural products .
- In the presence of a suitable catalyst, MSB undergoes proto-deboronation reactions. For instance, when treated with phenyllithium, it transfers its boron atom to thiophenol, leading to the formation of a product. These transformations are valuable in designing new functional materials and exploring novel chemical pathways .
Photoredox-Catalyzed Cascade Annulation
Suzuki–Miyaura Coupling
Proto-Deboronation Reactions
properties
IUPAC Name |
methyl 2-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-12-5-6-13-19(18)22-20(24)15-16-9-7-8-14-23(16)29(26,27)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRUIDEFCGXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate |
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